molecular formula C8H8O5S B2451250 (2E)-3-(5-methanesulfonylfuran-2-yl)prop-2-enoic acid CAS No. 111252-34-7

(2E)-3-(5-methanesulfonylfuran-2-yl)prop-2-enoic acid

Cat. No. B2451250
CAS RN: 111252-34-7
M. Wt: 216.21
InChI Key: VZKCPSHBCHKHFF-DUXPYHPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-(5-methanesulfonylfuran-2-yl)prop-2-enoic acid, also known as MSFA, is a synthetic compound that has been studied for its potential therapeutic applications in various diseases. MSFA is a furan derivative that has been shown to have anti-inflammatory and anti-tumor properties.

Scientific Research Applications

  • Synthesis Methods : Derivatives of (2E)-3-(5-methanesulfonylfuran-2-yl)prop-2-enoic acid, such as (Z)-3-(3,4-diaryl-1,2,4-triazole-5-yl)prop-2-enoic acid derivatives, have been synthesized through reactions like the isomerization of N3-substituted amidrazones with maleic anhydride and further isomerization under specific conditions (Modzelewska-Banachiewicz et al., 2009). Additionally, 2-Amino-4,5-dihydro-3-methanesulfonylfurans have been prepared through deamidation of specific carboxamides with bases (Yamagata et al., 2005).
  • Molecular Structure Analysis : Detailed structural analysis of similar compounds, such as (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid, has been performed using X-ray crystallography, spectroscopy, and quantum chemical calculations, providing insights into the molecular interactions, vibrational modes, and ligand-to-ligand charge transfers (Venkatesan et al., 2016). Similar analyses are valuable in understanding the properties and behavior of (2E)-3-(5-methanesulfonylfuran-2-yl)prop-2-enoic acid.
  • Photophysical Properties : Investigations into compounds like (2E)-1-(2,5-dimethylfuran-3-yl)-3-(9-ethyl-9H-carbazol-3-yl)prop-2-en-1-one (DEPO) have been conducted to understand their photophysical properties in different mediums, which might provide insights applicable to the optical and solvatochromic properties of (2E)-3-(5-methanesulfonylfuran-2-yl)prop-2-enoic acid (Asiri et al., 2017).
  • Catalysis and Chemical Reactions : Palladium-catalysed cross-coupling of iodovinylic acids with organometallic reagents, as studied for the synthesis of 3,3-disubstituted prop-2-enoic acids, could potentially be relevant for reactions involving (2E)-3-(5-methanesulfonylfuran-2-yl)prop-2-enoic acid (Abarbri et al., 2002).

properties

IUPAC Name

(E)-3-(5-methylsulfonylfuran-2-yl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O5S/c1-14(11,12)8-5-3-6(13-8)2-4-7(9)10/h2-5H,1H3,(H,9,10)/b4-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZKCPSHBCHKHFF-DUXPYHPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(O1)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)C1=CC=C(O1)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(5-methanesulfonylfuran-2-yl)prop-2-enoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.